N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple ring structures and functional groups. The compound contains a triazolo[4,3-b]pyridazine ring, which is a heterocyclic ring containing nitrogen atoms . It also contains an azetidine ring, which is a four-membered ring with one nitrogen atom.Scientific Research Applications
Synthesis and Antibacterial Properties
The synthesis of novel heterocyclic compounds, including sulfonamido moieties, has been explored for their potential antibacterial properties. Such compounds are designed to enhance antibacterial efficacy through structural modifications. The research focused on creating a variety of heterocyclic derivatives to identify compounds with significant antibacterial activities. This approach highlights the potential of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide in contributing to the development of new antibacterial agents by exploring its core structure as a scaffold for further chemical modifications (Azab, Youssef, & El-Bordany, 2013).
Insecticidal Applications
Research on sulfonamide-bearing thiazole derivatives, which share a structural resemblance with this compound, has demonstrated significant insecticidal properties against the cotton leafworm, Spodoptera littoralis. These studies underline the potential of such compounds in the field of agriculture, particularly in pest management. The effectiveness of these compounds as insecticidal agents highlights the broader implications of researching and synthesizing novel sulfonamide derivatives for agricultural use (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Herbicidal Activity
The synthesis of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds has revealed their potential as herbicides. These compounds, similar in structure to this compound, have shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests the utility of such chemical frameworks in developing new herbicides that could offer more efficient and potentially environmentally friendly options for weed management in various agricultural settings (Moran, 2003).
Mechanism of Action
Target of action
The compound contains a triazolo[4,3-b]pyridazine moiety . Compounds with similar structures have been found to exhibit antibacterial activity , suggesting that this compound might also target bacterial cells.
Mode of action
The exact mode of action would depend on the specific targets of the compound. For antibacterial compounds, common modes of action include inhibition of cell wall synthesis, protein synthesis, or DNA replication .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Antibacterial compounds generally affect pathways essential for bacterial growth and survival .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For antibacterial compounds, the result is typically the inhibition of bacterial growth .
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1-ethyl-N,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8O2S/c1-5-27-14(3)19(13(2)23-27)31(29,30)25(4)16-11-26(12-16)18-10-9-17-21-22-20(28(17)24-18)15-7-6-8-15/h9-10,15-16H,5-8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDJKUMSEARGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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